2-Chloro-5-iodothiophene

Description

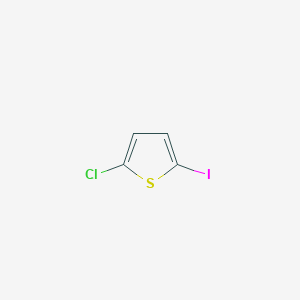

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEUNSXYUQTZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480296 | |

| Record name | 2-Chloro-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28712-49-4 | |

| Record name | 2-Chloro-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-iodothiophene CAS number and properties

An In-Depth Technical Guide to 2-Chloro-5-iodothiophene: Synthesis, Properties, and Applications

Introduction

This compound is a di-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. As a functionalized thiophene, it serves as a versatile and valuable building block in organic synthesis. The thiophene ring is a well-established bioisostere for phenyl groups, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.[1] The differential reactivity of the chloro and iodo substituents on the thiophene core allows for selective, stepwise functionalization, making it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, insights into its reactivity, and a discussion of its applications, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development. This compound is identified by the CAS number 28712-49-4.[2][3][4][5] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28712-49-4 | [2][3][4] |

| Molecular Formula | C₄H₂ClIS | [2][3] |

| Molecular Weight | 244.47 g/mol | [2] |

| Boiling Point | 210.7 °C | [2] |

| Synonym | Thiophene, 2-chloro-5-iodo- | [3] |

Synthesis of this compound: An Electrophilic Approach

The synthesis of this compound is most effectively achieved through the regioselective electrophilic iodination of 2-chlorothiophene. The chlorine atom, while deactivating the ring towards electrophilic substitution due to its inductive effect, is an ortho-, para- director. In the case of the thiophene ring, this directs the incoming electrophile to the C5 position.

Causality of Experimental Design

The choice of an iodinating agent is critical. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced. Classic methods employ iodine in the presence of an oxidizing agent like mercuric oxide (HgO), which generates a more potent electrophilic iodine species.[6] A more modern and often preferred approach for laboratory-scale synthesis is the use of N-Iodosuccinimide (NIS). NIS is a mild, easy-to-handle, solid source of electrophilic iodine (I⁺) that often provides high yields and cleaner reactions under acidic conditions. The acid catalyst protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.

Visualizing the Synthetic Pathway

Caption: Synthetic scheme for this compound via electrophilic iodination.

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (10.0 g, 84.3 mmol).

-

Solvent Addition: Add glacial acetic acid (100 mL) as the solvent. Stir the mixture until the 2-chlorothiophene is fully dissolved.

-

Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (19.0 g, 84.3 mmol).

-

Reaction Initiation: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL) as a catalyst.

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

-

Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 100 mL of a saturated sodium thiosulfate solution (to quench any remaining iodine), 100 mL of a saturated sodium bicarbonate solution, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Strategic Applications

The primary utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the C5 position while leaving the more robust C-Cl bond at the C2 position intact for potential subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic strategy.

This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][7][8] For instance, the thiophene scaffold is present in antithrombotic agents and fungicides, where precise substitution patterns are critical for biological efficacy.[7][9]

Representative Application: Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds. Using this compound, one can selectively couple an aryl or vinyl boronic acid at the 5-position.

Visualizing the Suzuki Coupling Workflow

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Suzuki Coupling Protocol

-

Reagent Assembly: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask, and alternate between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the 2-chloro-5-arylthiophene product.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

| Hazard Type | Description | GHS Statements |

| Acute Toxicity | Harmful if swallowed. | H302[12] |

| Skin Irritation | Causes skin irritation. | H315[10][12] |

| Eye Irritation | Causes serious eye irritation/damage. | H318/H319[10][12] |

| Respiratory Irritation | May cause respiratory irritation. | H335[10][12] |

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Clean mouth with water and seek medical attention.[10]

Store containers tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the distinct chemical reactivity of its two halogen substituents. This property enables chemists to perform selective, high-yielding cross-coupling reactions, providing a reliable pathway to complex thiophene-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

This compound | CAS 28712-49-4. (n.d.). Chemical-Suppliers.com. Retrieved January 2, 2026, from [Link]

-

This compound-3-carbonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

2-Iodothiophene. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. (2013). Google Patents.

-

Thiophene, 2-chloromethyl. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

2-Iodothiophene - Hazard Summary. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Batsyts, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100791. Retrieved January 2, 2026, from [Link]

- CN103497172A - Synthetic method of 2-chlorothiophene. (2014). Google Patents.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 28712-49-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2-chloro-5-iodothiophene

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-iodothiophene

For professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, a comprehensive understanding of key intermediates is paramount. This compound (CAS No. 28712-49-4) is a halogenated heterocyclic compound of significant interest due to its utility as a versatile building block in the synthesis of pharmaceuticals and pesticides.[1] The strategic placement of both a chloro and an iodo group on the thiophene ring offers distinct reactive sites for sequential, site-selective cross-coupling reactions, making it a valuable synthon for creating complex molecular architectures.

This guide provides a detailed examination of the physical properties, spectroscopic characteristics, and essential handling protocols for this compound. The information herein is synthesized from available data and predictive methodologies, designed to equip researchers and drug development professionals with the practical insights necessary for its effective application.

Core Physical and Chemical Properties

A precise understanding of the physical properties of this compound is fundamental for its storage, handling, and application in synthetic chemistry. The following table summarizes its key attributes. It is important to note that while some properties have been experimentally determined, others are based on predictive models, a common necessity for specialized reagents.

| Property | Value | Source(s) |

| CAS Number | 28712-49-4 | [1][2] |

| Molecular Formula | C₄H₂ClIS | [1][2] |

| Molecular Weight | 244.47 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | |

| Melting Point | -25 to -24 °C | [3] |

| Boiling Point | 210.7 °C (at 760 Torr, atmospheric pressure) | [1] |

| 95-96 °C (at 14 Torr) | [3] | |

| Density (Predicted) | 2.164 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; expected to be soluble in common organic solvents such as chloroform, dichloromethane, diethyl ether, and tetrahydrofuran. |

Spectroscopic Characterization for Structural Verification

In the absence of publicly archived spectra for this compound, this section provides a predictive analysis based on established spectroscopic principles and data from analogous compounds.[4][5][6] Experimental verification is strongly recommended for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C3 position (adjacent to the sulfur and chlorine) and the proton at the C4 position (adjacent to the iodine) will couple to each other. Due to the deshielding effects of the adjacent halogens, these protons will appear as distinct signals. The coupling constant (JH3-H4) should be in the typical range for thiophene ring protons, approximately 3-5 Hz.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four carbon atoms of the thiophene ring.

-

C2 (bearing Cl): Expected to be significantly downfield due to the electronegativity of chlorine.

-

C5 (bearing I): The carbon-iodine bond will also shift this signal downfield, though the effect of iodine is less pronounced than chlorine.

-

C3 and C4: These two carbons will appear at higher field strengths (more shielded) compared to the halogen-substituted carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. For this compound, the following characteristic absorption bands are anticipated:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3080 cm⁻¹), characteristic of C-H bonds on an aromatic ring.[6]

-

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the thiophene ring.

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, indicative of the carbon-chlorine bond.

-

C-I Stretch: A strong band, also in the fingerprint region, generally found at lower wavenumbers than the C-Cl stretch, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 244.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic (M+2)⁺ peak with an intensity of approximately one-third that of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). Iodine is monoisotopic (¹²⁷I), so it will not contribute to this pattern. This distinct isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule.[6][7]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of iodine (M - 127)⁺ and/or chlorine (M - 35/37)⁺ radicals, leading to significant peaks at m/z 117 and m/z 209/207, respectively.

Proposed Synthesis and Purification Protocol

While various methods exist for the halogenation of thiophenes, a reliable approach for the synthesis of this compound involves the direct electrophilic iodination of 2-chlorothiophene. This method is predicated on the principle that the 5-position of a 2-substituted thiophene is highly activated towards electrophilic substitution.

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Methodology: Iodination of 2-Chlorothiophene

This protocol is based on well-established methods for the iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS).[8] NIS is a mild and effective source of electrophilic iodine, and acetic acid serves as a suitable polar protic solvent.

Materials:

-

2-Chlorothiophene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Glacial Acetic Acid

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (or other suitable extraction solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene (1.0 eq) and dissolve it in glacial acetic acid.

-

Reagent Addition: In one portion, add N-iodosuccinimide (1.05 eq) to the stirred solution at room temperature. The reaction is typically exothermic and may result in a color change.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-chlorothiophene) is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. This step quenches any unreacted iodine and byproducts.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Vacuum Fractional Distillation

Given the compound's high boiling point at atmospheric pressure and its liquid state at room temperature, vacuum fractional distillation is the most appropriate method for purification on a multi-gram scale.[3]

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter. Ensure all glass joints are properly sealed.

-

Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using a heating mantle.

-

Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point (95-96 °C at 14 Torr).[3]

-

Characterization: Confirm the purity of the collected fraction using the spectroscopic methods outlined in Section 2.

Hazard Assessment and Safe Handling

Diagram 2: Logic for Safe Handling

Sources

- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 2. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 28712-49-4 | CAS DataBase [m.chemicalbook.com]

- 4. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

2-Chloro-5-iodothiophene molecular weight and formula

An In-depth Technical Guide to 2-Chloro-5-iodothiophene: A Core Heterocyclic Building Block

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthetic pathways, reactivity, and critical applications, grounding all claims in authoritative data.

Core Molecular and Physical Properties

This compound is a disubstituted thiophene ring, a structural motif of significant interest due to the thiophene core's ability to act as a bioisostere for a benzene ring in drug candidates.[1] The presence of two different halogen atoms at the 2- and 5-positions provides a versatile platform for sequential and selective chemical modifications.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClIS | [2][3][4] |

| Molecular Weight | 244.48 g/mol | [3][5] |

| CAS Number | 28712-49-4 | [2][3][6] |

| Synonym | Thiophene, 2-chloro-5-iodo- | [3] |

| Boiling Point | 210.7 °C (at 760 mmHg) | [2][5] |

| SMILES | C1=C(SC(=C1)I)Cl | [2] |

graph "2_Chloro_5_iodothiophene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define atom positions S [pos="0,0.8!", label="S"]; C2 [pos="-1.2,0!", label="C"]; C3 [pos="-0.8,-1.2!", label="C"]; C4 [pos="0.8,-1.2!", label="C"]; C5 [pos="1.2,0!", label="C"]; Cl [pos="-2.4,0.5!", label="Cl", fontcolor="#34A853"]; I[pos="2.4,0.5!", label="I", fontcolor="#EA4335"]; H3[pos="-1.2,-2!", label="H"]; H4[pos="1.2,-2!", label="H"];

// Define bonds S -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S; C2 -- Cl; C5 -- I; C3 -- H3; C4 -- H4; }

Caption: Chemical structure of this compound.

Synthesis and Strategic Considerations

The synthesis of this compound is critical for its application. While various methods exist for halogenating thiophenes, a common and logical laboratory-scale approach involves the selective iodination of the more readily available precursor, 2-chlorothiophene. The choice of this pathway is dictated by the high regioselectivity of electrophilic substitution on the thiophene ring, which preferentially occurs at the 5-position (alpha-position) relative to the existing chloro group.

Experimental Protocol: Iodination of 2-Chlorothiophene

This protocol is adapted from established methods for thiophene halogenation.[7] The mechanism relies on an electrophilic aromatic substitution, where an iodinating agent, activated by a suitable reagent, attacks the electron-rich thiophene ring.

Materials:

-

2-Chlorothiophene (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

Mercuric oxide (HgO), yellow (1.1 eq)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Sodium thiosulfate solution (dilute)

-

Calcium chloride (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorothiophene (1.0 eq) in the anhydrous solvent.

-

Reagent Addition: Add mercuric oxide (1.1 eq) to the solution. With vigorous stirring, add iodine (1.0 eq) portion-wise over 15-20 minutes. The mercuric oxide is essential as it reacts with trace amounts of HI formed, preventing a reversible reaction and driving the equilibrium towards the product.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic, and the color will change as crimson mercuric iodide is formed. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the solid mercuric salts. Wash the filtrate with a dilute sodium thiosulfate solution to quench any unreacted iodine.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This distinction is the cornerstone of its application in selective cross-coupling reactions.

In palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, the oxidative addition of the palladium(0) catalyst to the C–I bond occurs at a much faster rate and under milder conditions than its addition to the C–Cl bond. This allows chemists to selectively functionalize the 5-position of the thiophene ring while leaving the chlorine atom at the 2-position intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules.

A notable example is its use as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[8]

Caption: Selective cross-coupling at the C5-Iodo position.

Role in Materials Science

Beyond pharmaceuticals, halogenated thiophenes are fundamental building blocks for organic electronic materials. This compound and its derivatives are used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[9] The inclusion of chlorine atoms can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymers, which is a critical factor in tuning device performance.[9]

Safety, Handling, and Storage

As a reactive halogenated organic compound, this compound must be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

-

Hazards: While a specific, comprehensive toxicological profile is not widely published, related compounds are flammable, harmful if swallowed, and can cause serious skin and eye irritation.[10][12] It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before use.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5][11]

Conclusion

This compound is more than a simple chemical; it is a highly versatile and strategic building block for advanced chemical synthesis. Its defined molecular formula of C₄H₂ClIS and molecular weight of approximately 244.48 g/mol are the starting points for its application. The true value of this compound lies in the differential reactivity of its two halogen substituents, which enables chemists in drug discovery and materials science to construct complex molecular architectures with precision and control.

References

-

This compound | CAS 28712-49-4 . Chemical-Suppliers.com. [Link]

-

This compound-3-carbonitrile . PubChem, National Center for Biotechnology Information. [Link]

-

2-Iodothiophene Synthesis Procedure . Organic Syntheses. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene . PMC, National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery . PubMed Central, National Center for Biotechnology Information. [Link]

- Synthetic method of 2-chlorothiophene.

-

Photochemical Arylation of 2-Iodo-5-nitrothiophene . ResearchGate. [Link]

-

This compound Product Details . MySkinRecipes. [Link]

- Preparation method for 2-chlorine-5-thiophene formic acid.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 28712-49-4 [m.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

1H NMR and 13C NMR spectra of 2-chloro-5-iodothiophene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-chloro-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers working with heterocyclic compounds, a thorough understanding of spectral data is paramount for structure elucidation, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in the synthesis of various functional materials and pharmacologically active molecules. We will dissect the underlying principles governing the observed chemical shifts and coupling constants, offer predictive insights for spectral interpretation, and provide a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its substitution with different functional groups allows for the fine-tuning of electronic and steric properties. This compound, in particular, offers two distinct halogen atoms that can be selectively functionalized through various cross-coupling reactions, making it a versatile building block. Accurate and unambiguous structural characterization is the foundation of its synthetic utility. NMR spectroscopy provides the most definitive, non-destructive method for this characterization in solution.

This guide will explore the NMR properties of this molecule, grounded in the fundamental principles of chemical environment and spin-spin coupling. We will demonstrate how the electronegativity and anisotropic effects of the chlorine and iodine substituents, combined with the inherent aromaticity of the thiophene ring, give rise to a unique and predictable spectral signature.

Foundational Principles: Interpreting NMR Spectra of Substituted Thiophenes

The ¹H and ¹³C NMR spectra of a substituted thiophene are governed by several key factors:

-

Electronegativity of Substituents: Halogens like chlorine and iodine are electronegative, withdrawing electron density from the thiophene ring. This "deshielding" effect generally causes adjacent protons and carbons to resonate at a higher chemical shift (further downfield).

-

Anisotropic Effects: The circulating π-electrons of the aromatic thiophene ring generate their own magnetic field. Protons attached to the ring lie in a deshielding region, causing them to appear at higher chemical shifts (typically 6.5-8.0 ppm) compared to non-aromatic protons. Substituents can further modulate this effect.

-

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will "split" each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is transmitted through the bonding framework and provides crucial information about the connectivity of the atoms. For thiophenes, the coupling between protons at C3 and C4 (³JH3-H4) is typically in the range of 3.5-5.5 Hz.

The interplay of these effects determines the final appearance of the NMR spectrum. Understanding them is key to confident spectral assignment.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two protons on the thiophene ring at positions 3 and 4.

Experimental Data

A reported ¹H NMR spectrum of this compound, acquired at 200 MHz in deuterated chloroform (CDCl₃), provides the following key parameters[1]:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.18 | Doublet (d) | 4.2 |

| H3 | 6.69 | Doublet (d) | 4.2 |

Interpretation and Assignment

The spectrum displays two doublets, confirming the presence of two adjacent protons, each coupled to the other. The coupling constant of 4.2 Hz is consistent with the expected value for ³JH3-H4 coupling in a thiophene ring.

The assignment of these signals is based on the electronic effects of the substituents:

-

H4 Proton (δ 7.18): This proton is adjacent to the iodine atom at position 5. While iodine is a halogen, its primary influence on the adjacent proton's chemical shift is through its magnetic anisotropy and inductive effects, which lead to a downfield shift compared to an unsubstituted position.

-

H3 Proton (δ 6.69): This proton is adjacent to the chlorine atom at position 2. Chlorine is more electronegative than iodine, but the proton at H3 is also influenced by the electron-donating effect of the sulfur atom. The combined effects result in the H3 proton being shifted upfield relative to the H4 proton.

The logical relationship between the structure and the ¹H NMR signals is depicted below.

Caption: Molecular structure and its corresponding ¹H NMR signals.

¹³C NMR Spectral Analysis of this compound

Predictive Methodology

The prediction starts with the known ¹³C NMR chemical shifts of unsubstituted thiophene and then applies additive corrections for the chloro and iodo substituents at the C2 and C5 positions, respectively.

-

Base Values (Thiophene): The chemical shifts for thiophene are approximately δ 125.6 ppm for C2/C5 and δ 127.4 ppm for C3/C4.

-

Substituent Effects:

-

Chlorine at C2: A chlorine atom causes a downfield shift at the carbon it is attached to (the ipso-carbon) and influences the adjacent carbons.

-

Iodine at C5: An iodine atom also affects the ipso-carbon, but its most notable effect is a strong shielding (upfield shift) due to the "heavy atom effect."

-

Predicted ¹³C NMR Data

Based on additive models and data from similar halogenated thiophenes[2][3], the predicted ¹³C NMR chemical shifts for this compound are summarized below.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C2 | ~131-134 | Ipso-carbon attached to chlorine; significantly deshielded. |

| C3 | ~128-131 | Adjacent to the chloro-substituted carbon (C2), leading to a downfield shift from the thiophene base value. |

| C4 | ~137-140 | Adjacent to the iodo-substituted carbon (C5); iodine's anisotropic effect causes significant deshielding. |

| C5 | ~72-75 | Ipso-carbon attached to iodine; the heavy atom effect causes a very strong upfield (shielding) shift.[4] |

These predicted values provide a strong hypothesis for assigning an experimentally acquired spectrum. The most striking feature would be the highly shielded C5 signal, which is a hallmark of iodo-substituted aromatic carbons.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra.

Materials and Equipment

-

Analyte: this compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

-

Equipment: 5 mm NMR tubes, volumetric flasks, Pasteur pipettes.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

Shimming: Adjust the shim currents to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C Spectrum Acquisition:

-

Mode: Proton-decoupled (to produce singlets for all carbons).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans (or more, depending on concentration).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

This self-validating protocol ensures that the resulting spectra are accurate and reliable, forming a trustworthy basis for structural analysis.

Conclusion

The NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The ¹H spectrum is defined by two doublets, with chemical shifts and a coupling constant that are readily explained by the electronic and positional effects of the halogen substituents. While experimental ¹³C data requires acquisition, robust predictive models based on substituent effects provide a strong framework for its interpretation, highlighting the significant shielding of the iodine-bound carbon. The protocols and analyses presented in this guide offer researchers and drug development professionals the necessary tools to confidently characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Journal of Organic Chemistry, 1993, vol. 58, # 11, p. 3072 - 3075. (As cited on ChemicalBook for this compound Synthesis).

-

Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Safety and handling precautions for 2-chloro-5-iodothiophene

An In-Depth Technical Guide to the Safe Handling of 2-chloro-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.[1][2] Its utility as a building block in creating complex molecular architectures is well-established. However, its chemical reactivity and inherent toxicological properties necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established safety data and field-proven laboratory practices. The protocols herein are designed to empower researchers to work confidently and safely with this valuable reagent.

Toxicological Profile and Hazard Identification

A complete toxicological profile for this compound is not fully detailed in available literature, which underscores the need for cautious handling.[3][4] However, data from analogous compounds and available safety data sheets (SDS) indicate several potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Skin and Eye Irritation : Direct contact is expected to cause skin and eye irritation.[5][6] Prolonged skin contact could lead to dermatitis.[3]

-

Sensitization : Some related compounds may cause allergic skin reactions in susceptible individuals.[3]

It is imperative to handle this chemical with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Table 1: Summary of Hazard Information

| Hazard Classification | Description | Precautionary Statement Codes |

| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |

| Flammability | Combustible liquid. | P210, P233, P240, P241, P242, P243 |

Data synthesized from multiple safety data sheets for this compound and related halo-thiophenes.[4][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of safe chemical handling is to minimize exposure through a combination of engineering controls and appropriate PPE. This creates a redundant system of safety.

Primary Line of Defense: Engineering Controls

All work with this compound must be conducted in a well-ventilated area.

-

Chemical Fume Hood : All manipulations, including weighing, transferring, and reactions, should be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[7]

-

Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Secondary Line of Defense: Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unexpected splashes.[8][9]

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection :

-

Gloves : Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5] Double gloving is recommended for added protection, especially during transfers of larger quantities.[11]

-

Protective Clothing : Wear a flame-resistant laboratory coat.[5] For larger scale operations or situations with a higher risk of splashing, chemical-resistant aprons or coveralls (e.g., Tyvek) should be utilized.[10][12]

-

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[3]

Caption: Required PPE for handling this compound.

Standard Operating Procedures: Handling and Storage

Adherence to a strict, methodical workflow is critical for safety.

Handling Protocol

-

Preparation : Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Clear the work area of any incompatible materials.

-

Aliquotting and Transfer :

-

Post-Handling :

Storage Conditions

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Container : Store in the original, tightly closed container.[5]

-

Environment : Keep in a dry, cool, and well-ventilated place.[3][5] Refrigeration may be recommended.[3]

-

Incompatibilities : Store away from strong oxidizing agents, strong bases, and sources of ignition like heat, sparks, or open flames.[3][4]

-

Atmosphere : For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable as the compound may be air-sensitive.[3]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Spill and Leak Containment

-

Evacuate : Evacuate non-essential personnel from the area and ensure adequate ventilation.

-

Control Ignition Sources : Remove all sources of ignition (flames, sparks, hot surfaces).[5]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Cleanup :

Caption: Step-by-step workflow for responding to a chemical spill.

Fire Fighting

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or chemical foam.[3][4] Water mist may be used to cool closed containers.[3]

-

Specific Hazards : Combustion may produce hazardous decomposition products including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen iodide, and hydrogen chloride gas.[3][4] Containers may explode when heated.[3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations.

-

Waste Classification : This material and its container must be disposed of as hazardous waste.[7]

-

Procedure : Do not empty into drains.[3] Dispose of contents and container to an approved waste disposal plant.[7] The disposal company should be made aware of the material's properties.

References

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

-

Personal Protective Equipment (PPE) . CHEMM. [Link]

-

Personal Protective Equipment . ASHP Publications. [Link]

-

Section 6C: Protective Equipment . Princeton EHS. [Link]

-

Full chemical resistant personal protective equipment (PPE) ensemble . UNODC Laboratory. [Link]

-

Considerations for personal protective equipment when handling cytotoxic drugs . Pharmaceutical Technology. [Link]

Sources

- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 2. This compound | 28712-49-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. publications.ashp.org [publications.ashp.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pharmtech.com [pharmtech.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

2-Chloro-5-iodothiophene material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-iodothiophene

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 28712-49-4). Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides in-depth analysis, field-proven insights, and self-validating protocols to ensure the highest standards of laboratory safety and experimental integrity. Here, we delve into the causality behind safety protocols, grounded in the physicochemical properties and toxicological profile of this halogenated aromatic compound.

Core Chemical Identity and Physicochemical Profile

This compound is a halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and pesticidal agents.[1] Its dual halogenation (chlorine and iodine) on the thiophene ring presents specific reactivity and safety considerations that must be thoroughly understood and managed.

Chemical Structure and Identification

The unique arrangement of substituents on the thiophene core dictates its chemical behavior and potential hazards.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound. This data is critical for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 28712-49-4 | [1][2][3] |

| Molecular Formula | C₄H₂ClIS | [1][2] |

| Molecular Weight | 244.48 g/mol | [1][2] |

| Synonyms | Thiophene, 2-chloro-5-iodo- | [2][3] |

| Boiling Point | 210.7 °C | [1] |

Hazard Identification and Toxicological Insights

While specific toxicological data for this compound is not extensively detailed in all safety documents, its classification as a halogenated aromatic compound warrants a high degree of caution.[4] Analogous compounds exhibit significant hazards, and it is prudent to assume this compound shares a similar profile.

Assumed Primary Hazards:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[6]

The mechanism of toxicity for related compounds can involve the inhibition of critical enzymes like acetylcholinesterase, which can lead to severe neurological effects.[1] Therefore, minimizing all routes of exposure is paramount.

Comprehensive Risk Management and Handling Protocols

A multi-layered approach to risk management, combining engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at the source, preventing its release into the work environment.

-

Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[2][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to protect personnel from chemical exposure in the event of a containment breach. The selection of appropriate PPE must be based on the potential hazards and routes of exposure.[9][10]

| Body Part | Recommended PPE | Rationale and Specifications |

| Hands | Chemical-resistant gloves (Butyl rubber or Viton® recommended).[4] | Halogenated aromatic compounds can degrade common glove materials like nitrile.[4] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[11] |

| Eyes/Face | Safety goggles with side-shields or a full-face shield.[10][12] | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are required to prevent splashes from reaching the eyes.[12][13] A face shield is necessary when there is a significant splash risk.[12] |

| Body | Flame-retardant lab coat and a chemical-resistant apron.[4] | A fully buttoned lab coat provides a primary barrier. An apron adds a layer of protection against spills and splashes.[4] |

| Respiratory | NIOSH-approved respirator (if necessary). | A respirator is required if engineering controls are insufficient or during a large spill.[12][14] The type (e.g., air-purifying with organic vapor cartridge) should be selected based on a formal risk assessment.[8] |

Safe Handling and Storage Workflow

Adherence to a systematic workflow is crucial for minimizing risk during routine handling and storage.

Caption: Standard workflow for safely handling this compound.

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][13][15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[6][8][15]

-

Store separately from incompatible materials such as strong oxidizing agents and strong bases.[8][15]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm to personnel and the environment.

First-Aid Measures: Immediate Response to Exposure

The following protocols should be initiated immediately while seeking professional medical attention.[7] Ensure medical personnel are aware of the chemical involved.[7]

| Exposure Route | First-Aid Protocol | Causality and Critical Considerations |

| Inhalation | 1. Move the victim to fresh air immediately.[2][16] 2. If breathing is difficult, administer oxygen.[2] 3. If breathing has stopped, perform artificial respiration.[2][16] 4. Seek immediate medical attention.[2] | Rapid removal from the contaminated atmosphere is crucial to prevent further absorption and potential respiratory distress. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[2][16] 2. Wash the affected skin with soap and plenty of water for at least 15 minutes.[2][16][17] 3. Seek medical attention if irritation persists.[16] | Prompt and thorough washing is necessary to remove the chemical and minimize skin irritation or absorption.[16] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][17] 2. Remove contact lenses if present and easy to do.[11] 3. Seek immediate medical attention from an ophthalmologist.[11] | Extensive irrigation is required to ensure the chemical is completely removed from the eye surface and under the eyelids to prevent severe damage.[17] |

| Ingestion | 1. Rinse mouth thoroughly with water.[11] 2. Do NOT induce vomiting.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Call a physician or Poison Control Center immediately.[2][17] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Immediate professional medical advice is critical.[17] |

Accidental Release Measures

In the event of a spill, a calm and systematic response is required to ensure safety and effective cleanup.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[11]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading and entering drains.[11] Cover drains if necessary.[6][11]

-

Absorb: Use an inert, non-combustible absorbent material (e.g., sand, Chemizorb®) to soak up the spill.[8][11]

-

Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7][8]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident according to your institution's safety protocols.

Fire-Fighting Measures

This section outlines the necessary procedures for extinguishing a fire involving this compound.[18][19]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][8] A water spray may be used to cool containers.[15]

-

Specific Hazards: Combustion may produce hazardous and toxic gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen iodide.[15] Vapors may be heavier than air and could travel to an ignition source and flash back.[6][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved).[2][6][15]

References

- This compound - Safety D

- 2 - SAFETY D

- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 2 - SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- This compound | 28712-49-4. Biosynth.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- Personal Protective Equipment (PPE). CHEMM.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- This compound | CAS 28712-49-4. Chemical-Suppliers.

- Section 5: Firefighting Measures. OSHA.

- Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene. Benchchem.

- MATERIAL SAFETY D

- 5 Types of PPE for Hazardous Chemicals.

- / SECTION 5: Firefighting measures. REACH Online.

- 2-Acetyl-5-chlorothiophene SDS, 6310-09-4 Safety D

- First Aid for Chemical Exposures. CCOHS.

Sources

- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. hazmatschool.com [hazmatschool.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. echemi.com [echemi.com]

- 14. uwaterloo.ca [uwaterloo.ca]

- 15. fishersci.com [fishersci.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 18. cdp.dhs.gov [cdp.dhs.gov]

- 19. REACH, 5., SECTION 5: Firefighting measures :: ReachOnline [reachonline.eu]

Solubility Profile of 2-chloro-5-iodothiophene in Common Organic Solvents: A Framework for Experimental Determination and Application

An In-depth Technical Guide

Abstract: 2-Chloro-5-iodothiophene is a pivotal heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. A comprehensive understanding of its solubility is fundamental to optimizing reaction kinetics, designing efficient purification strategies, and developing stable formulations. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While extensive quantitative data is not widely published, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers detailed, step-by-step protocols for both qualitative and quantitative solubility assessment, emphasizing the causal reasoning behind experimental design and ensuring a self-validating approach to data generation.

Introduction to this compound

Compound Overview

This compound (CAS No: 28712-49-4) is a disubstituted thiophene featuring both a chloro and an iodo group at positions 2 and 5, respectively.[1][2] This substitution pattern creates a unique electronic and steric environment, rendering it a versatile intermediate for further functionalization, primarily through cross-coupling reactions.

Key Physicochemical Properties:

-

Molecular Weight: 244.47 g/mol [1]

-

Boiling Point: 210.7 °C[1]

-

Appearance: Typically a liquid, ranging from colorless to light brown.[4]

Significance in Research and Development

The thiophene ring is a well-established scaffold in medicinal and materials chemistry. The presence of two distinct halogen atoms on this compound allows for selective, stepwise reactions (e.g., Suzuki, Stille, or Sonogashira couplings), making it an invaluable precursor for complex molecule synthesis.[5] Its derivatives are integral to the creation of novel fungicides, pesticides, and therapeutic agents, where precise control over molecular architecture is paramount.[1][6][7]

The Critical Role of Solubility

Solubility is not merely a physical constant but a critical process parameter that dictates the success of a chemical endeavor.

-

Reaction Optimization: For homogeneous reactions, reactants must be fully dissolved. Poor solubility leads to slow, incomplete reactions and the generation of impurities.

-

Purification: Crystallization, a primary purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation & Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents directly impacts its bioavailability and the feasibility of creating a stable, effective dosage form.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The core principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[8] This is a function of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Intermolecular Forces and Structural Prediction

The structure of this compound provides clear indicators for its expected solubility behavior.

-

Polarity: The molecule possesses polar carbon-halogen bonds (C-Cl and C-I) and an electron-rich, polarizable thiophene ring. However, it lacks hydrogen bond donor or acceptor capabilities. This places it in the category of a moderately polar, aprotic compound.

-

Expected Solubility:

-

High Solubility: Expected in solvents that can engage in dipole-dipole interactions and have similar polarity, such as chlorinated solvents (dichloromethane, chloroform)[4][9], polar aprotic solvents (tetrahydrofuran, ethyl acetate), and aromatic hydrocarbons (toluene).

-

Moderate to Low Solubility: Expected in nonpolar aliphatic solvents (hexane, cyclohexane), where only weak van der Waals forces can be established.

-

Insolubility: Expected in highly polar, protic solvents like water. The energy required to break the strong hydrogen-bonding network of water is not compensated by the weak interactions formed with the solute.[7]

-

Recommended Experimental Protocol for Solubility Determination

This section provides a validated workflow for generating reliable solubility data. The protocol is designed to be self-validating by starting with a qualitative assessment before proceeding to a more rigorous quantitative measurement.

Objective

To systematically determine the qualitative and quantitative solubility of this compound in a representative panel of common organic solvents at ambient temperature.

Critical Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS).[10]

-

Engineering Controls: All handling of this compound and volatile organic solvents must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.

-

Hazard Mitigation: The compound and many organic solvents are flammable and may be harmful if swallowed or in contact with skin.[11][12] Keep away from ignition sources and ensure proper grounding of equipment.[12]

Materials and Equipment

-

Solute: this compound

-

Solvents (High Purity):

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF)

-

Polar Protic: Ethanol, Methanol

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Calibrated positive displacement pipettes or glass pipettes

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, PTFE)

-

Drying oven or vacuum oven

-

Visualization: Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol: Qualitative Assessment

This initial screen quickly categorizes solvents and prevents wasted effort in the quantitative phase. The procedure is based on established laboratory techniques for solubility determination.[8][13]

-

Preparation: Add 2.0 mL of a chosen solvent to a clean, labeled glass vial.

-

Solute Addition: Add approximately 40 mg of this compound to the vial. This targets a concentration of ~20 mg/mL.

-

Mixing: Securely cap the vial and vortex vigorously for 60-90 seconds.

-

Observation: Let the vial stand for 5 minutes. Visually inspect the sample against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

-

Insoluble: The vast majority of the added solid remains undissolved.

-

-

Record: Log the observation for each solvent in the data table.

Step-by-Step Protocol: Quantitative Measurement (Gravimetric Method)

This method provides accurate, reproducible solubility data for solvents identified as "Soluble" or "Partially Soluble".

-

Prepare Saturated Solution: To a vial containing 2.0 mL of the solvent, add an excess of this compound (e.g., 100-200 mg, ensuring a visible slurry).

-

Equilibration: Add a small magnetic stir bar, cap the vial, and place it on a magnetic stir plate. Allow the slurry to stir at a constant temperature (e.g., 25 °C) for at least 24 hours. This step is critical to ensure the solution has reached thermodynamic equilibrium.

-

Phase Separation: Remove the vial from the stirrer and let it stand undisturbed for at least 1 hour to allow solid particles to settle.

-

Sample Collection: Carefully draw the clear supernatant into a syringe fitted with a 0.45 µm PTFE syringe filter. This removes any suspended microparticles.

-

Aliquot Transfer: Tare an empty, clean, and dry vial on an analytical balance. Dispense exactly 1.0 mL of the filtered solution into this tared vial and record the exact mass of the empty vial.

-

Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen to completely evaporate the solvent. Avoid excessive heat to prevent loss of the solute.

-

Final Weighing: Once the residue is completely dry and free of solvent, weigh the vial containing the solute residue.

-

Calculation:

-

Mass of Solute = (Mass of Vial + Residue) - (Mass of empty Vial)

-

Solubility (mg/mL) = Mass of Solute (mg) / 1.0 mL

-

Data Presentation and Interpretation

Data Summary Table

All experimentally determined data should be compiled into a structured table for clear comparison and analysis.

| Solvent Class | Solvent Name | Polarity Index | Qualitative Solubility (~20 mg/mL) | Quantitative Solubility (mg/mL at 25°C) |

| Nonpolar | Hexane | 0.1 | Record Observation Here | Calculate or N/A |

| Aromatic | Toluene | 2.4 | Record Observation Here | Calculate or N/A |

| Halogenated | Dichloromethane | 3.1 | Record Observation Here | Calculate or N/A |

| Ether | Tetrahydrofuran | 4.0 | Record Observation Here | Calculate or N/A |

| Ester | Ethyl Acetate | 4.4 | Record Observation Here | Calculate or N/A |

| Ketone | Acetone | 5.1 | Record Observation Here | Calculate or N/A |

| Alcohol (Protic) | Ethanol | 5.2 | Record Observation Here | Calculate or N/A |

| Nitrile | Acetonitrile | 5.8 | Record Observation Here | Calculate or N/A |

Visualization: Predicted Solubility vs. Solvent Polarity

Sources

- 1. This compound | 28712-49-4 | DBA71249 [biosynth.com]

- 2. This compound | CAS 28712-49-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. PubChemLite - this compound (C4H2ClIS) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]

- 5. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.ws [chem.ws]

- 9. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scribd.com [scribd.com]

Introduction: The Thiophene Core in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Utility of 2-chloro-5-iodothiophene

Thiophene, a sulfur-containing aromatic heterocycle, and its derivatives are foundational scaffolds in contemporary science. Their unique electronic properties and reactivity make them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] Halogenated thiophenes, in particular, serve as versatile intermediates, allowing for the strategic introduction of various functional groups through cross-coupling reactions. This guide focuses on a key member of this class: this compound. We will explore its historical synthetic evolution, detail modern laboratory protocols, and discuss its significance as a building block for complex molecules, particularly within the realm of drug discovery.

Part 1: The Genesis of a Scaffold - Synthesis of Key Precursors

The journey to this compound begins with the controlled halogenation of its parent heterocycle or monosubstituted derivatives. Understanding the synthesis of its immediate precursors, 2-chlorothiophene and 2-iodothiophene, is crucial to appreciating the regiochemical challenges and strategic decisions involved.

The Synthesis of 2-Chlorothiophene

The direct chlorination of thiophene presents a classic electrophilic aromatic substitution challenge. While seemingly straightforward, the reaction can be difficult to control, often yielding a mixture of monochlorinated and dichlorinated products, primarily the 2,5-dichloro-thiophene.[2] Over the years, several methods have been developed to optimize the selective synthesis of 2-chlorothiophene.

-

Direct Chlorination with Catalyst: Early methods involved bubbling chlorine gas through thiophene. A significant improvement was the use of an iodine catalyst, which helps direct the substitution reaction and enhance the proportion of the desired 2-chloro isomer.[2]

-

In-Situ Chlorine Generation: To avoid handling gaseous chlorine and to better control stoichiometry, methods generating the electrophilic chlorine species in situ have been developed. A notable process involves the reaction of concentrated hydrochloric acid with hydrogen peroxide at low temperatures (-10 to 0 °C). This method is advantageous for its use of inexpensive, readily available materials and is suitable for large-scale production.[3]

| Method | Reagents | Key Advantages | Primary Challenge |

| Direct Chlorination | Thiophene, Cl₂, Iodine (catalyst) | Established industrial method. | Formation of 2,5-dichlorothiophene byproduct.[2] |

| In-Situ Generation | Thiophene, HCl, H₂O₂ | High yield, avoids chlorine gas, scalable.[3] | Requires careful temperature control. |

The Synthesis of 2-Iodothiophene

The introduction of iodine to the thiophene ring requires an electrophilic iodine source, often generated by the oxidation of molecular iodine.

-

The Classic Mercuric Oxide Method: A historically significant and reliable method for preparing 2-iodothiophene is the reaction of thiophene with iodine in the presence of yellow mercuric oxide.[4] The mercuric oxide acts as an oxidant and traps the generated iodide, driving the reaction to completion. This method, detailed in Organic Syntheses, remains a benchmark for its high yields (72-75%).[4]

-

Modern Alternatives: Concerns over mercury toxicity have spurred the development of alternative methods. These include:

-

Zeolite-Catalyzed Iodination: Zeolites, crystalline aluminosilicates, can act as solid acid catalysts to facilitate the direct iodination of thiophenes with molecular iodine or iodine monochloride (ICl).[5]

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. Its reactivity can be enhanced with a catalytic amount of a strong acid, such as 4-toluenesulfonic acid, allowing for clean and high-yielding iodination of thiophene derivatives under relatively gentle conditions.[6]

-

Part 2: The Convergent Synthesis of this compound

The most logical and widely practiced approach to synthesizing this compound is the regioselective iodination of 2-chlorothiophene. The existing chloro-substituent is an ortho-, para-director, and deactivating. However, the alpha-positions (2 and 5) of the thiophene ring are inherently the most reactive towards electrophilic substitution. With the 2-position blocked, the incoming electrophile is strongly directed to the vacant 5-position.

Key Synthetic Protocol: Electrophilic Iodination

The conversion of 2-chlorothiophene to this compound is an electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Iodination of 2-Chlorothiophene using NIS

Objective: To synthesize this compound via electrophilic iodination of 2-chlorothiophene.

Materials:

-

2-Chlorothiophene (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetic Acid (as solvent)